

An In-depth Technical Guide to the Synthesis and Labeling of CMPF-d5

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Compound of Interest

Compound Name: CMPF-d5

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This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and labeling of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (**CMPF-d5**). This document details a proposed synthetic pathway, experimental protocols, and explores the key signaling pathways influenced by CMPF.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant metabolite of furan fatty acids, commonly found in fish and fish oil supplements. It has garnered considerable research interest due to its role as a uremic toxin that accumulates in patients with chronic kidney disease. Furthermore, emerging evidence suggests its involvement in critical metabolic pathways, including lipid metabolism and insulin sensitivity. The deuterated isotopologue, **CMPF-d5**, serves as an invaluable tool for metabolic studies, acting as an internal standard for accurate quantification in mass spectrometry-based analyses and as a tracer to elucidate the metabolic fate of CMPF in biological systems.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of **CMPF-d5** in the public domain, the following table summarizes the physicochemical properties of the unlabeled CMPF and the specifications of commercially available **CMPF-d5**.

Property	Value	Source
CMPF (Unlabeled)		
Molecular Formula	C ₁₂ H ₁₆ O ₅	[1]
Molecular Weight	240.25 g/mol	[1]
pKa1	3.2 (ring carboxylic acid)	[2]
pKa2	3.6 (side-chain carboxylic acid)	[2]
log P (octanol/HCl)	1.2	[2]
log D (octanol/phosphate buffer pH 7.4)	-0.59	[2]
CMPF-d5		
Molecular Formula	C ₁₂ H ₁₁ D ₅ O ₅	[3]
Molecular Weight	245.3 g/mol	[3]
Deuterated Forms	≥99% (d1-d5)	[3]

Experimental Protocols

The following section outlines a proposed experimental protocol for the synthesis of **CMPF-d5**. This protocol is based on established synthetic methods for furan derivatives and general techniques for deuterium labeling. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and isotopic purity.

Proposed Synthesis of CMPF-d5

The synthesis of **CMPF-d5** can be envisioned through a multi-step process involving the construction of the furan core followed by deuteration of the propyl side chain.

Step 1: Synthesis of the Furan Core (based on the synthesis of unlabeled CMPF)[2]

The initial synthesis of the non-deuterated furan ring structure can be adapted from the described synthesis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid.[2] This typically

involves the condensation of key precursors. A plausible approach starts with the reaction of Meldrum's acid and methyl succinyl chloride.[2]

Step 2: Introduction of the Propyl Moiety and Deuteration

A key challenge is the site-specific introduction of the deuterated propyl group. One potential strategy involves the use of a deuterated propylating agent.

- Materials:
 - Precursor furan derivative (from Step 1)
 - Propyl-d5 magnesium bromide (Grignard reagent) or a similar deuterated alkylating agent.
 - Anhydrous solvents (e.g., THF, diethyl ether)
 - Deuterated water (D₂O) for quenching
 - Reagents for subsequent functional group manipulations and hydrolysis.
- Procedure:
 - The precursor furan derivative is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
 - The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C) to control the reactivity.
 - The deuterated Grignard reagent (propyl-d5 magnesium bromide) is added dropwise to the reaction mixture.
 - The reaction is stirred for a specified period to allow for the completion of the alkylation.
 - The reaction is carefully quenched with D₂O to introduce a deuterium atom at any reactive, non-desired positions and to hydrolyze the intermediate.
 - The crude product is extracted, purified via column chromatography, and characterized by NMR and mass spectrometry to confirm the incorporation and position of the deuterium

atoms.

Alternative Deuteration Strategy: Late-Stage H/D Exchange

An alternative approach involves the synthesis of the complete CMPF molecule first, followed by a late-stage hydrogen-deuterium exchange reaction targeting the propyl chain. This can be challenging due to the need for regioselectivity.

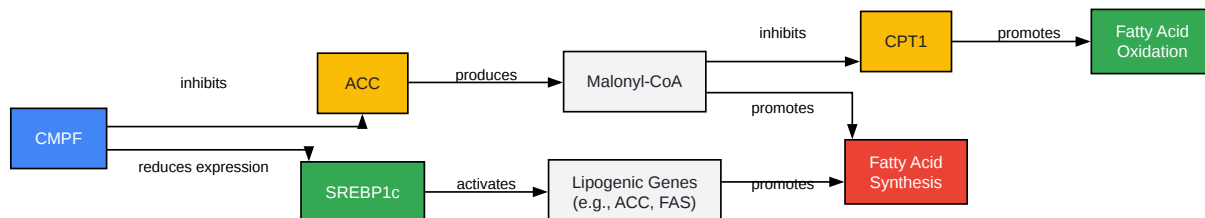
- Materials:
 - 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (unlabeled)
 - Deuterium source (e.g., D₂O, D₂ gas)
 - Catalyst (e.g., Palladium on carbon, Raney nickel)
 - Deuterated solvent (e.g., D₂O, deuterated acetic acid)
- Procedure:
 - Unlabeled CMPF is dissolved in a suitable deuterated solvent.
 - A catalyst is added to the solution.
 - The reaction mixture is subjected to a deuterium source, potentially under elevated temperature and pressure, to facilitate the H/D exchange on the propyl chain.
 - The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation.
 - Upon completion, the catalyst is filtered, and the solvent is removed. The product is then purified.

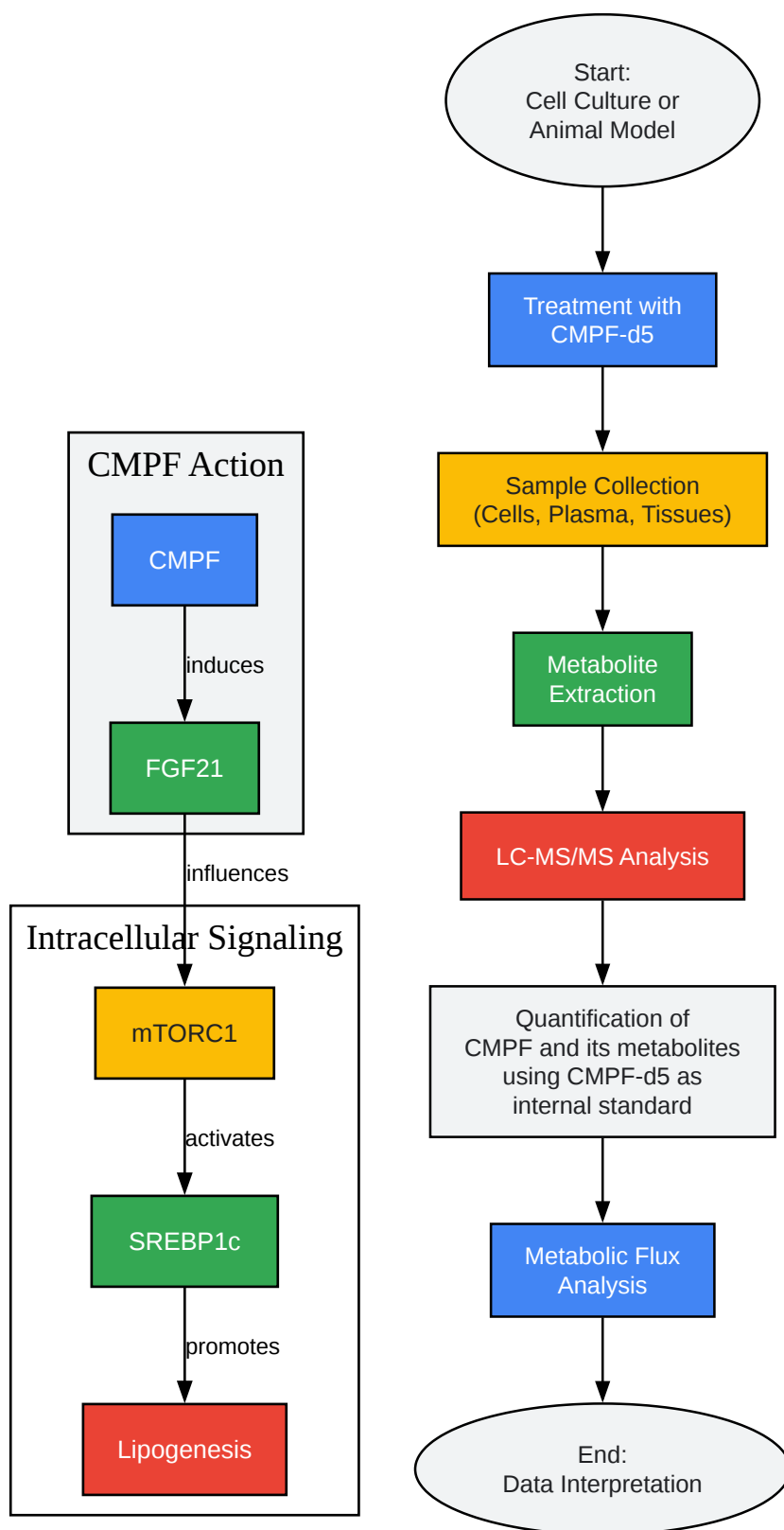
Signaling Pathways and Mandatory Visualizations

CMPF has been shown to modulate several key signaling pathways involved in metabolism. The following diagrams, created using the DOT language for Graphviz, illustrate these interactions.

CMPF-Mediated Inhibition of ACC and Regulation of Lipogenesis

CMPF acutely inhibits Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis.^[4] This inhibition leads to a reduction in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. Furthermore, CMPF induces a long-term reduction in the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP1c), a master transcriptional regulator of lipogenesis, and its downstream targets, including ACC itself.^[4]





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